
N-(2-(2,5-dichloropyrimidin-4-ylamino)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide: is a chemical compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its role as an intermediate in the synthesis of certain antitumor agents, making it a valuable asset in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide typically involves the reaction of 2,5-dichloropyrimidine with an appropriate amine. One common method includes the use of dimethylformamide (DMF) as a solvent and anhydrous potassium carbonate as a base. The reaction is carried out at elevated temperatures, around 60°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups on the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antitumor agents, particularly those targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: It serves as a building block for the synthesis of various agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. In the context of its use as an intermediate for antitumor agents, the compound’s derivatives inhibit the activity of ALK and ROS1 tyrosine kinases. These kinases play a crucial role in cell signaling pathways that regulate cell growth and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine
- 2,4-Dichloropyrimidine
Uniqueness
N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of potent antitumor agents. Its ability to inhibit ALK and ROS1 tyrosine kinases distinguishes it from other similar compounds, making it a valuable tool in cancer research and treatment .
Propiedades
Fórmula molecular |
C11H10Cl2N4O2S |
|---|---|
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
N-[2-[(2,5-dichloropyrimidin-4-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H10Cl2N4O2S/c1-20(18,19)17-9-5-3-2-4-8(9)15-10-7(12)6-14-11(13)16-10/h2-6,17H,1H3,(H,14,15,16) |
Clave InChI |
YLNRCLFODARCHN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


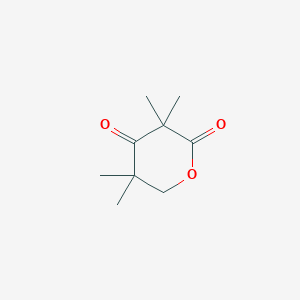
![2-Chloro-5H-benzo[b]carbazole](/img/structure/B13985454.png)
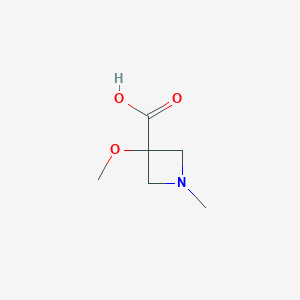

![1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B13985480.png)
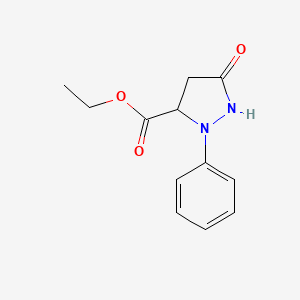

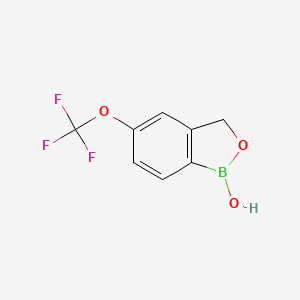

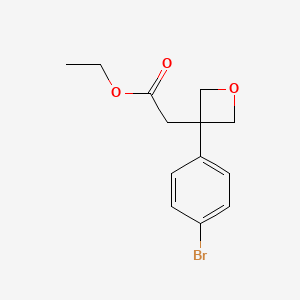
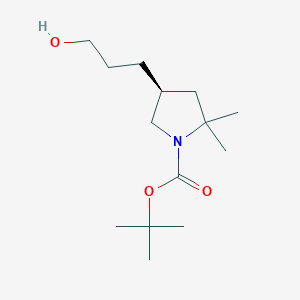
![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)
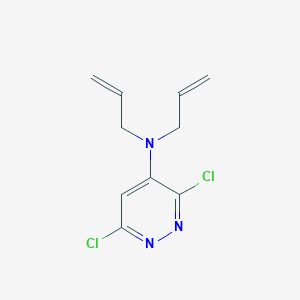
![1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B13985520.png)
